2-Methyl-5-[(2-phenylethyl)thio][1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-Methyl-5-[(2-phenylethyl)thio][1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the triazoloquinazoline family. This compound is of significant interest due to its potential biological activities, including antimicrobial, antitubercular, and anti-HIV properties .
Preparation Methods
The synthesis of 2-Methyl-5-[(2-phenylethyl)thio][1,2,4]triazolo[1,5-c]quinazoline typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline, is synthesized from anthranilic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-Methyl-5-[(2-phenylethyl)thio][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where different aryl amines are used.
Common reagents and conditions used in these reactions include anthranilic acid, aryl amines, and oxidizing or reducing agents. Major products formed from these reactions include substituted triazoloquinazolines with varying biological activities .
Scientific Research Applications
2-Methyl-5-[(2-phenylethyl)thio][1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Exhibits antimicrobial, antitubercular, and anti-HIV activities.
Medicine: Potential for developing new drugs targeting bacterial and viral infections.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(2-phenylethyl)thio][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with molecular targets such as bacterial and viral enzymes. It inhibits the growth of bacteria and viruses by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds to 2-Methyl-5-[(2-phenylethyl)thio][1,2,4]triazolo[1,5-c]quinazoline include:
- N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- 2-Thio-[1,2,4]triazolo[1,5-c]quinazoline
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological properties .
Properties
Molecular Formula |
C18H16N4S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-methyl-5-(2-phenylethylsulfanyl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C18H16N4S/c1-13-19-17-15-9-5-6-10-16(15)20-18(22(17)21-13)23-12-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 |
InChI Key |
YLCZKMYKTCYLLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCCC4=CC=CC=C4 |
Origin of Product |
United States |
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